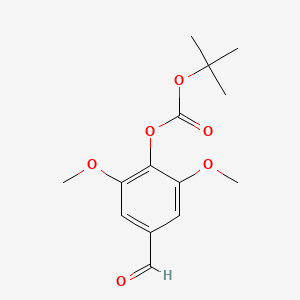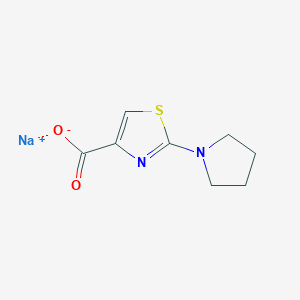![molecular formula C10H19ClN2O2 B1402761 7-Hydroxybicyclo[3.3.1]nonane-3-carbohydrazide hydrochloride CAS No. 1401425-35-1](/img/structure/B1402761.png)
7-Hydroxybicyclo[3.3.1]nonane-3-carbohydrazide hydrochloride
Descripción general
Descripción
7-Hydroxybicyclo[3.3.1]nonane-3-carbohydrazide hydrochloride is a compound of significant interest in organic chemistry due to its unique bicyclic structure and potential biological activities. This compound is characterized by a rigid bicyclo[3.3.1]nonane framework, which imparts conformational stability and distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydroxybicyclo[3.3.1]nonane-3-carbohydrazide hydrochloride typically involves the reaction of 4-oxahomoadamantan-5-one with hydrazine. This reaction yields (3-exo,7-endo)-7-hydroxybicyclo[3.3.1]nonane-3-carbohydrazide, which can then be converted into various derivatives through reactions with benzonitrile, formamide, and p-(trifluoromethyl)benzaldehyde .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and solvent systems to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
7-Hydroxybicyclo[3.3.1]nonane-3-carbohydrazide hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce carbonyl groups to alcohols or amines.
Substitution: This reaction can replace hydrogen atoms with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include various substituted bicyclo[3.3.1]nonane derivatives, which can be further functionalized for specific applications .
Aplicaciones Científicas De Investigación
7-Hydroxybicyclo[3.3.1]nonane-3-carbohydrazide hydrochloride has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing complex molecules with potential biological activities.
Biology: Its derivatives are studied for their antibacterial, anti-inflammatory, and antioxidant properties.
Medicine: The compound is investigated for its potential as a drug candidate due to its conformational rigidity and ability to bind to biological targets.
Industry: It is used in the synthesis of chiral ligands for asymmetric synthesis and as host molecules for chiral molecular recognition .
Mecanismo De Acción
The mechanism of action of 7-Hydroxybicyclo[3.3.1]nonane-3-carbohydrazide hydrochloride involves its interaction with specific molecular targets. The rigid bicyclic structure allows it to fit into protein binding sites, potentially inhibiting or modulating the activity of enzymes or receptors. The presence of functional groups like hydroxyl and carbohydrazide enhances its binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[3.3.1]nonane derivatives: These compounds share the same bicyclic framework but differ in their functional groups and biological activities.
Adamantane derivatives: These compounds have a similar rigid structure but with different ring systems and properties.
Uniqueness
7-Hydroxybicyclo[3.3.1]nonane-3-carbohydrazide hydrochloride is unique due to its specific combination of a rigid bicyclic structure and functional groups that confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted drug design and synthesis .
Propiedades
IUPAC Name |
7-hydroxybicyclo[3.3.1]nonane-3-carbohydrazide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2.ClH/c11-12-10(14)8-2-6-1-7(3-8)5-9(13)4-6;/h6-9,13H,1-5,11H2,(H,12,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQZAOJOQPDNXJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(CC1CC(C2)O)C(=O)NN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Piperidin-4-yl-1-(3,4,5,6-tetrahydro-2H-[2,3']bipyridinyl-1-yl)-ethanone hydrochloride](/img/structure/B1402681.png)
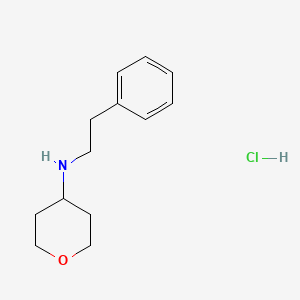
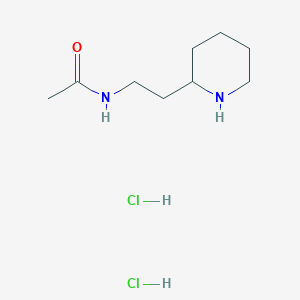

![(E)-3,4-Dihydro-2H-pyrano[2,3-b]pyridine-6-carbaldehyde oxime](/img/structure/B1402686.png)

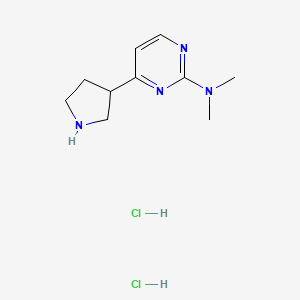
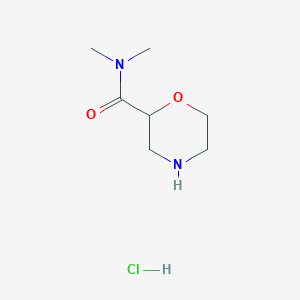
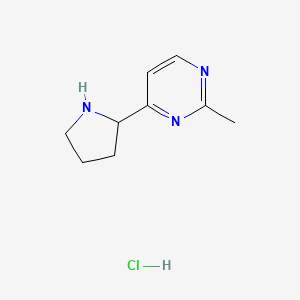
![2'-Chloro-1-methyl-1,2,3,4,5,6-hexahydro-[4,4']bipyridinyl formic acid salt](/img/structure/B1402693.png)
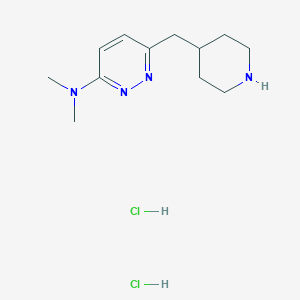
![2-[(4-Cyanophenyl)amino]pyrimidine-4-carboxylic acid](/img/structure/B1402695.png)
